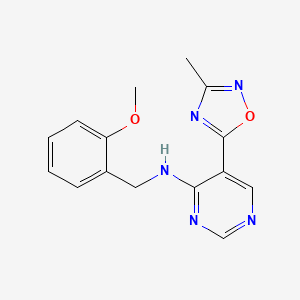

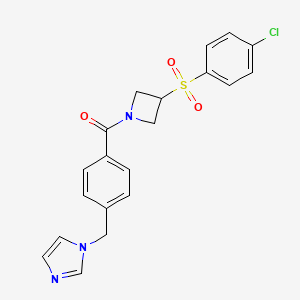

![molecular formula C13H23NO3 B2415183 Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate CAS No. 1417551-43-9](/img/structure/B2415183.png)

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

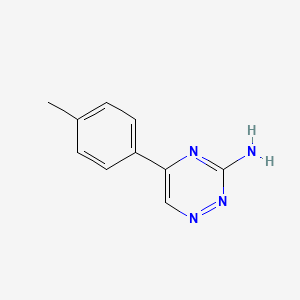

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate, also known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMC-1 is a bicyclic compound that contains a carbamate functional group and a hydroxymethyl group, which gives it unique properties that make it an attractive candidate for drug development.

Aplicaciones Científicas De Investigación

Efficient Synthesis Methods

- An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method starts from commercially available chiral lactone and includes an epimerization/hydrolysis step for simplifying purification, proving significant improvements over previous methods (Maton et al., 2010).

Chemical Reactions and Radical Studies

- Tert-alkoxyl radicals, derived from tert-O-alkyl thiohydroxamates, have been utilized in mechanistic studies involving bicyclo[2.2.1]heptene. This research aids in understanding key steps in the synthesis of tetrahydrofurans and 2-bromo-3-alkoxybicyclo[2.2.1]heptanes (Schur et al., 2011).

Synthesis of Carbocyclic Analogues

- The compound is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure confirmation contribute significantly to the field of nucleotide analogue production (Ober et al., 2004).

Intermediate in Synthesis of Proteasome Inhibitors

- The compound has been used in the synthesis of Kang's intermediate for (+)-lactacystin, a potent proteasome inhibitor. This showcases its utility in the synthesis of biologically active compounds (Ooi et al., 2004).

Applications in Diels-Alder Reactions

- The compound serves as an intermediate in Diels-Alder reactions, such as in the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This highlights its role in complex organic synthesis reactions (Padwa et al., 2003).

Role in Photochemical Reactions

- It has been used in studies to understand the behavior of alkylcarbenes under photochemical conditions, providing insight into the reactivity of these compounds in light-induced processes (Glick et al., 1995).

Synthesis of Amino Acids and Peptide Analogs

- The compound has been used in the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, which are precursors for the preparation of peptide analogues. This is crucial for the development of new drug molecules and understanding peptide interactions (Hart & Rapoport, 1999).

Propiedades

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQIBACHTLCQGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

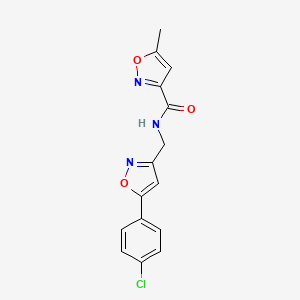

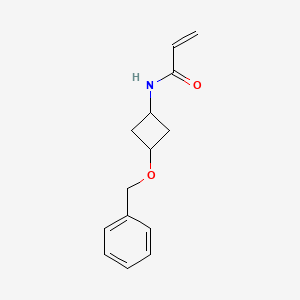

![1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol](/img/structure/B2415102.png)

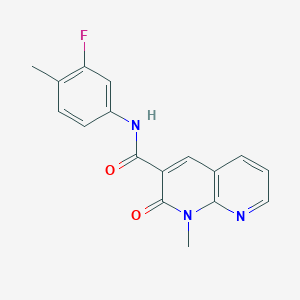

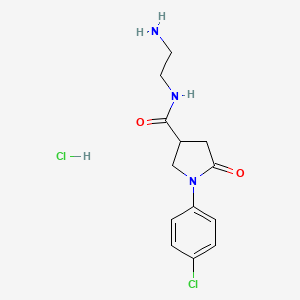

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)

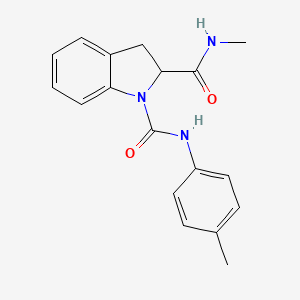

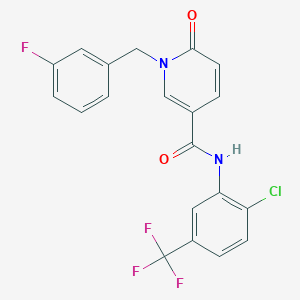

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)